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molecular formula C10H11BrO3 B8610710 2-[2-(3-Bromophenyl)ethoxy]acetic acid

2-[2-(3-Bromophenyl)ethoxy]acetic acid

Cat. No. B8610710
M. Wt: 259.10 g/mol
InChI Key: MYZJJLMSOPACTG-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

A 100 mL three-necked flask was fitted with a dropping funnel, septa and a N2 balloon. The flask was charged with a solution of 2-(3-bromophenethoxy)acetic acid (2.20 g, 8.49 mmol) in anhydrous THF (20 mL) and cooled in an ice bath. Borane-THF complex (1.0 M in THF, 17 mL, 2 equiv.) was added dropwise to the solution of the starting material in 15 min. After 3 h, the reaction was quenched by addition (cautiously at first until H2 evolution has abated) of THF/H2O (1:1, 30 mL). The resulting mixture was an amber solution together with a colorless precipitate. THF was removed from the solution by partial evaporation, and the product was extracted into ether (200 mL). The organic phase was washed sequentially with water (20 mL) and brine (20 mL), evaporated, and dried over Na2SO4 to afford the title product (2.00 g, 96%) as a colorless oil. 1H NMR (CDCl3, 300 MHz) δ 7.40 (s, 1H), 7.35-7.39 (m, 1H), 7.17-7.22 (m, 2H), 3.70-3.75 (m, 4H), 3.58 (t, 2H, J=6.9 Hz), 2.90 (t, 2H, J=7.2 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
N#N.[Br:3][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[CH2:7][CH2:8][O:9][CH2:10][C:11](O)=[O:12].B.C1COCC1>C1COCC1>[Br:3][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC=1C=C(CCOCC(=O)O)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL three-necked flask was fitted with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition (cautiously at first until H2 evolution
CUSTOM
Type
CUSTOM
Details
THF was removed from the solution by partial evaporation
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether (200 mL)
WASH
Type
WASH
Details
The organic phase was washed sequentially with water (20 mL) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(CCOCCO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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